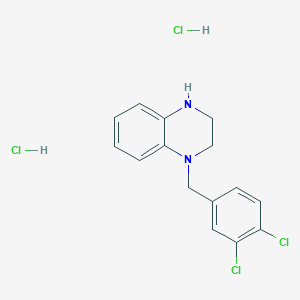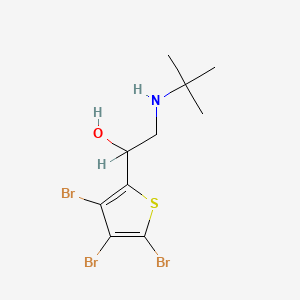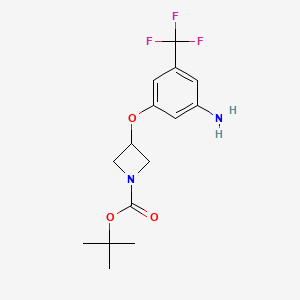
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It features a trifluoromethyl group, which is known to enhance the compound’s stability and biological activity
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the phenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced to the azetidine ring.
Protection and deprotection steps: tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted side reactions. These groups are later removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include alkyl halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The phenoxy group contributes to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate: This compound lacks the phenoxy group, which may result in different reactivity and applications.
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: The presence of a dimethylamino group instead of an amino group can lead to variations in chemical behavior and biological activity.
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H19F3N2O3 |
|---|---|
Molekulargewicht |
332.32 g/mol |
IUPAC-Name |
tert-butyl 3-[3-amino-5-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-12(8-20)22-11-5-9(15(16,17)18)4-10(19)6-11/h4-6,12H,7-8,19H2,1-3H3 |
InChI-Schlüssel |
KHFAPIDMXCBKIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


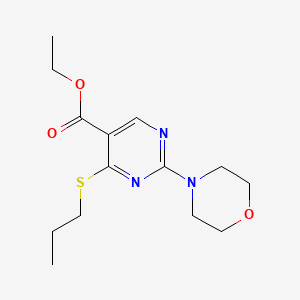


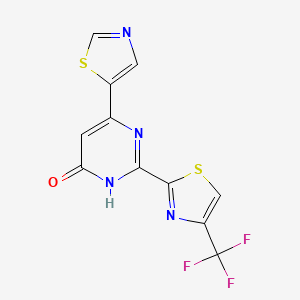
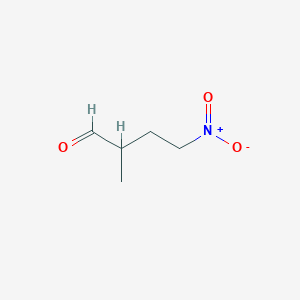
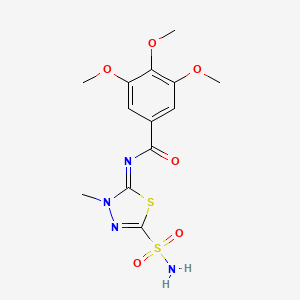
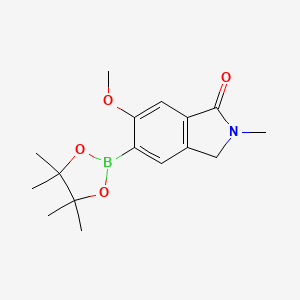
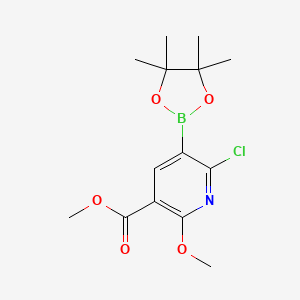
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
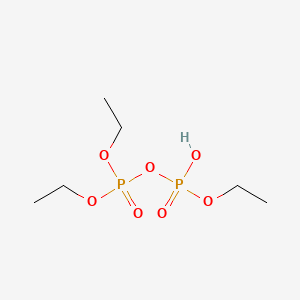
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
